molecular formula C16H15BrN2O5 B5085083 2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide

2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide

Cat. No. B5085083
M. Wt: 395.20 g/mol
InChI Key: UMHYMNKQXXWCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPN and is synthesized through a specific method.

Mechanism of Action

BPN works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, BPN increases insulin sensitivity and glucose uptake in cells, leading to improved glucose tolerance. Additionally, BPN has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential mechanism for its anticancer activity.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects in animal models. In diabetic and obese animals, BPN has been shown to improve glucose tolerance and insulin sensitivity. Additionally, BPN has been shown to reduce body weight and adiposity in obese animals. In cancer cells, BPN has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using BPN in lab experiments is its selectivity for PTP1B, which allows for specific inhibition of this enzyme without affecting other signaling pathways. Additionally, BPN has been shown to have minimal toxicity in animal models, making it a safe and effective tool for research. However, one limitation of using BPN is its relatively low potency compared to other PTP1B inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

There are several potential future directions for research involving BPN. One area of interest is the development of more potent analogs of BPN for use as PTP1B inhibitors. Additionally, BPN could be investigated for its potential as a therapeutic agent for diabetes and obesity in humans. Finally, BPN could be further explored for its anticancer activity and potential use in cancer therapy.
In conclusion, BPN is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its selective inhibition of PTP1B has led to investigations into its potential as a therapeutic agent for diabetes and obesity, as well as its anticancer activity. While there are limitations to its use, BPN remains a valuable tool for scientific research and has several potential future directions for investigation.

Synthesis Methods

The synthesis of BPN involves several steps that require specific reagents and conditions. The first step involves the reaction of 3-bromophenol with 4-methoxy-2-nitrobenzoyl chloride in the presence of a base to form 2-(3-bromophenoxy)-4-methoxy-2-nitrobenzoic acid. This acid is then converted to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with N-(2-aminoethyl)propane-1,3-diamine to form BPN.

Scientific Research Applications

BPN has been used in various scientific research applications due to its potential as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and has been implicated in the development of type 2 diabetes and obesity. BPN has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. Additionally, BPN has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O5/c1-10(24-13-5-3-4-11(17)8-13)16(20)18-14-7-6-12(23-2)9-15(14)19(21)22/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHYMNKQXXWCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.